(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide
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Description
The compound “(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), an amide group (-CONH2), and two phenyl rings substituted with trifluoromethyl groups (-CF3) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate trifluoromethylphenyl and pyrazolyl precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple functional groups. The presence of the cyano and amide groups, along with the phenyl rings, suggests a highly conjugated system. The trifluoromethyl groups attached to the phenyl rings are electron-withdrawing, which would impact the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano and amide groups are polar, which could make the molecule reactive towards nucleophiles. The trifluoromethyl groups are strong electron-withdrawing groups, which could make the attached phenyl rings more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups (cyano and amide) and aromatic rings could impact its solubility, boiling point, and melting point .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl cyanoacetate to form ethyl 2-cyano-3-(2-chloro-5-(trifluoromethyl)phenyl)acrylate. This intermediate is then reacted with 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxaldehyde to form the final product.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)aniline", "ethyl cyanoacetate", "1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxaldehyde" ], "Reaction": [ "Step 1: React 2-chloro-5-(trifluoromethyl)aniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form ethyl 2-cyano-3-(2-chloro-5-(trifluoromethyl)phenyl)acrylate.", "Step 2: React ethyl 2-cyano-3-(2-chloro-5-(trifluoromethyl)phenyl)acrylate with 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium methoxide to form (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide." ] } | |
CAS RN |
2639466-30-9 |
Molecular Formula |
C21H11ClF6N4O |
Molecular Weight |
484.8 |
Purity |
95 |
Origin of Product |
United States |
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